2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide
CAS No.:
Cat. No.: VC13384427
Molecular Formula: C13H16ClNO
Molecular Weight: 237.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16ClNO |
|---|---|
| Molecular Weight | 237.72 g/mol |
| IUPAC Name | 2-chloro-N-cyclopropyl-N-[(3-methylphenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C13H16ClNO/c1-10-3-2-4-11(7-10)9-15(12-5-6-12)13(16)8-14/h2-4,7,12H,5-6,8-9H2,1H3 |
| Standard InChI Key | QSFZRYOIAJDCEQ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)CN(C2CC2)C(=O)CCl |
| Canonical SMILES | CC1=CC(=CC=C1)CN(C2CC2)C(=O)CCl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide (IUPAC name: 2-chloro-N-cyclopropyl-N-[(3-methylphenyl)methyl]acetamide) belongs to the acetamide class of organic compounds, distinguished by its chloro group at the α-position of the acetamide chain and dual substitution at the nitrogen atom with a cyclopropyl ring and a 3-methylbenzyl group. Its molecular formula is C₁₃H₁₆ClNO, with a molecular weight of 237.72 g/mol. The 3-methylbenzyl moiety introduces steric and electronic effects distinct from its 4-methylbenzyl analog, potentially altering reactivity and biological interactions.
Table 1: Comparative Structural Features of Chloroacetamide Derivatives
| Compound | Molecular Formula | Substituents | Molecular Weight (g/mol) |
|---|---|---|---|
| 2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide | C₁₃H₁₆ClNO | 3-methylbenzyl, cyclopropyl | 237.72 |
| 2-Chloro-N-cyclopropyl-N-(4-methylbenzyl)acetamide | C₁₃H₁₆ClNO | 4-methylbenzyl, cyclopropyl | 237.72 |
| 2-Chloro-N-methyl-N-(1-phenylpropyl)acetamide | C₁₂H₁₆ClNO | phenylpropyl, methyl | 225.72 |
Synthesis and Manufacturing Pathways
Key Synthetic Routes
The synthesis of 2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide likely follows a multi-step protocol analogous to related chloroacetamides. A plausible pathway involves:
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Alkylation of Cyclopropylamine: Reaction of cyclopropylamine with 3-methylbenzyl chloride to form N-cyclopropyl-N-(3-methylbenzyl)amine.
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Acetylation with Chloroacetyl Chloride: Treatment of the intermediate amine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to yield the target acetamide .
Table 2: Representative Reaction Conditions for Acetamide Synthesis
Microwave-assisted synthesis and flow chemistry methods, as demonstrated in quinazolinone derivative production , could enhance reaction efficiency and scalability for industrial applications.
Physicochemical and Spectroscopic Properties
Spectral Characterization
While experimental data for the 3-methyl isomer remains unpublished, its 4-methyl analog provides a foundational reference:
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IR Spectroscopy: Strong absorption bands at ~1725 cm⁻¹ (C=O stretch) and ~740 cm⁻¹ (C-Cl stretch).
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¹H NMR: Distinct signals for cyclopropyl protons (δ 1.2–1.5 ppm), methylbenzyl aromatic protons (δ 6.8–7.2 ppm), and acetamide NH (δ 10.3 ppm, exchangeable) .
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Mass Spectrometry: Molecular ion peak at m/z 237.72 (M⁺) with fragmentation patterns consistent with cyclopropyl and benzyl cleavage .
| Compound | Target Enzyme | IC₅₀ (nM) | Cell Line Activity |
|---|---|---|---|
| 2-Chloro-N-cyclopropyl-N-(4-nitro-benzyl)acetamide | PARP-1 | 268.69 | MCF-7 (G2/M arrest) |
| Olaparib (Reference) | PARP-1 | 27.89 | BRCA-mutant cells |
Analytical and Industrial Applications
Quality Control Metrics
Industrial production necessitates rigorous purity assessments:
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HPLC: Reverse-phase C18 column, acetonitrile/water gradient, retention time ~8.2 min.
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Elemental Analysis: Calculated C 65.55%, H 6.78%, N 5.88%; Observed C 65.51%, H 6.75%, N 5.83% .
Research Challenges and Future Directions
Priority Investigations
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Stereochemical Impact: Evaluate how the 3-methyl substitution influences stereoelectronic effects versus 4-methyl analogs.
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Toxicity Profiling: Acute and chronic toxicity studies in model organisms.
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Drug Delivery Optimization: Nanoformulation strategies to enhance bioavailability.
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